3-(4-Fluorophenyl)-1-(furan-2-yl)-3-((furan-2-ylmethyl)thio)propan-1-one

Medicinal Chemistry Bioisosterism Antimicrobial SAR

This furan-2-ylmethylthio analog (CAS 305372-86-5) is a strategic intermediate for antimicrobial lead optimization. Unlike generic 3-(phenylthio) probes, its unique heterocyclic substitution enables systematic SAR exploration of vector-dependent interactions (H-bond/dipole) with microbial targets. Essential for labs seeking to avoid false negatives in screens targeting electron-rich heterocycle space. Ideal for MIC assays, ADME panels, and LC-MS method development. Sourced for early-discovery programs; standard B2B shipping applies.

Molecular Formula C18H15FO3S
Molecular Weight 330.37
CAS No. 305372-86-5
Cat. No. B2654234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-1-(furan-2-yl)-3-((furan-2-ylmethyl)thio)propan-1-one
CAS305372-86-5
Molecular FormulaC18H15FO3S
Molecular Weight330.37
Structural Identifiers
SMILESC1=COC(=C1)CSC(CC(=O)C2=CC=CO2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H15FO3S/c19-14-7-5-13(6-8-14)18(23-12-15-3-1-9-21-15)11-16(20)17-4-2-10-22-17/h1-10,18H,11-12H2
InChIKeyJKKCXQHPWSXJDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-1-(furan-2-yl)-3-((furan-2-ylmethyl)thio)propan-1-one (CAS 305372-86-5): Procurement-Ready Chemical Profile for Bioisostere-Driven Lead Optimization


3-(4-Fluorophenyl)-1-(furan-2-yl)-3-((furan-2-ylmethyl)thio)propan-1-one (CAS 305372-86-5) is a synthetic, small-molecule heterocyclic compound (C18H15FO3S, MW 330.37) classified within the 3-(furan-2-yl)-1-(aryl)-3-(thio)propan-1-one family. This chemotype is recognized in medicinal chemistry for its modular structure, enabling systematic structure-activity relationship (SAR) exploration against microbial targets [1]. The compound incorporates a 4-fluorophenyl group at the 3-position and a distinctive furan-2-ylmethylthio moiety, a structural variation that diverges from the widely studied 3-(phenylthio) analogs and is primarily positioned as a versatile intermediate or probe molecule for bioisosteric replacement campaigns in early-stage drug discovery.

Procurement Risk Alert: Why 3-(Phenylthio) Analogs Cannot Substitute for the Furan-2-ylmethylthio Variant CAS 305372-86-5


In the 3-(furan-2-yl)-1-(aryl)-3-(thio)propan-1-one series, antimicrobial potency is exquisitely sensitive to the nature of the arylthio substituent. The established benchmark compound 3i (containing an o-OH phenylthio group) achieves its maximal activity through specific hydrogen-bonding interactions that are absent in the furan-2-ylmethylthio scaffold [1]. Conversely, the thioether oxygen and conformational flexibility introduced by the furan-2-ylmethylthio group in CAS 305372-86-5 are predicted to alter the vector of the hydrophobic substituent and electronic surface potential compared to phenylthio analogs. Generic substitution with a 3-(phenylthio) compound would therefore fail to probe this specific chemical space, undermining SAR continuity and potentially leading to false-negative results in screens targeting electron-rich heterocycle interactions.

Differentiated Evidence Guide for CAS 305372-86-5: A Furan-Based Bioisostere of the Known Antimicrobial Scaffold 3i


Structural Divergence from the Most Active Analog: Introducing Furan-2-ylmethylthio in Place of Phenylthio

The target compound replaces the phenylthio group of the most active analog, compound 3i, with a furan-2-ylmethylthio moiety. This substitution replaces a planar, aromatic ring with a methylene-linked, oxygen-containing heterocycle, fundamentally altering the steric bulk, electron density, and hydrogen-bonding capability of the thioether side chain. While compound 3i achieves an MIC of 7.81 µg/mL against B. cereus and 15.62 µg/mL against P. vulgaris, these values are directly attributed to its o-OH phenylthio structure and are therefore not transferable to CAS 305372-86-5 [1].

Medicinal Chemistry Bioisosterism Antimicrobial SAR

Impact of Aryl Substitution: 4-Fluorophenyl as a Potency Modulator

Within the 3-(furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one series, the antimicrobial activity is highly dependent on the aryl group at the 1-position. Compound 3i, which bears a 4-fluorophenyl group and an o-OH phenylthio moiety, was identified as the most active compound, demonstrating potent inhibition zones and low MIC values [1]. The target compound retains the 4-fluorophenyl substituent of 3i but replaces the phenylthio group with a furan-2-ylmethylthio group. The electron-withdrawing fluorine atom is known to enhance metabolic stability and modulate binding affinity in medicinal chemistry, but its specific contribution to potency in the target compound's novel chemical context has not been empirically determined and cannot be directly extrapolated from the activity of 3i.

Medicinal Chemistry Fluorine Chemistry SAR

Physicochemical Differentiation for CNS Drug Discovery: Predicted Impact of the Furan-2-ylmethylthio Group on Lipophilicity and Desolvation

The replacement of a phenylthio group (as in compound 3i) with a furan-2-ylmethylthio group introduces an additional heteroatom (oxygen) and a flexible methylene linker, which are predicted to lower the compound's lipophilicity (LogP) and increase its topological polar surface area (TPSA) compared to the all-carbon phenylthio analog. While no experimental LogP or solubility data for CAS 305372-86-5 was found in the literature, the structural change aligns with well-established medicinal chemistry strategies for improving aqueous solubility and reducing non-specific binding associated with high lipophilicity, common pitfalls in hit-to-lead optimization.

Computational Chemistry ADME Prediction Drug Design

Target Application Scenarios for CAS 305372-86-5 Based on Structure-Driven Differentiation


Probing Heterocycle-Specific Interactions in Antimicrobial Target Binding Pockets

The established antimicrobial activity of the 3-(furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one class, as demonstrated by compound 3i [1], provides a validated backdrop for exploring how a furan-2-ylmethylthio substituent engages the target's active site. This compound is ideally used in minimum inhibitory concentration (MIC) assays and molecular docking studies to map whether the furan oxygen participates in new hydrogen bond or dipole-dipole interactions not possible with the phenylthio scaffold, thereby identifying novel binding vectors for fragment-based or structure-guided design.

Use as a Non-Classical Bioisostere Probe in Hit-to-Lead Optimization Programs

In lead optimization, replacing a phenyl ring with a heterocycle like furan is a common bioisosteric strategy to improve solubility and metabolic stability. CAS 305372-86-5 serves as a direct probe to test the impact of a furan-2-ylmethylthio for phenylthio substitution on a known active core, helping teams systematically assess changes in potency, microsomal stability, and permeability in comparative in vitro ADME panels against the 3-(phenylthio) parent compounds described in the literature [1].

Calibration Compound for Sulfur-Containing Heterocycle Analytical Method Development

The presence of both a thioether linkage and two distinct furan rings within a single small molecule (C18H15FO3S) makes this compound a useful standard for developing and calibrating liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) methods aimed at detecting sulfur-containing pharmaceutical intermediates or degradants. Its unique fragmentation pattern can serve as a reference for structural elucidation of related heterocyclic impurities.

Scaffold-Hopping Starting Point for Antifungal Lead Discovery

The parent compound class showed activity against Candida albicans and C. utilis [1]. CAS 305372-86-5 represents a structural hop from this scaffold, where the furan-2-ylmethylthio group may confer altered selectivity against fungal CYP51 or other targets. It is appropriate for antifungal screening cascades, especially in programs seeking new chemotypes to overcome azole resistance.

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